2-Bromo-N-hydroxy-benzamidine
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Overview
Description
2-Bromo-N-hydroxy-benzamidine is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and an amidine functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxy-benzamidine typically involves the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives, while the amidine group can undergo reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted benzamidines with various functional groups.
Oxidation Reactions: Products include oxo derivatives of benzamidine.
Reduction Reactions: Products include amines derived from the reduction of the amidine group.
Scientific Research Applications
2-Bromo-N-hydroxy-benzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions stabilize the compound within the binding site, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
- 2-Chloro-N-hydroxy-benzamidine
- 2-Iodo-N-hydroxy-benzamidine
- 2-Fluoro-N-hydroxy-benzamidine
Comparison: 2-Bromo-N-hydroxy-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and polarizability influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
2-bromo-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOWPJQZVMMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398992 |
Source
|
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-60-6 |
Source
|
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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